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Molecular Mechanism of Action and Selectivity

Leniolisib specifically targets the overactive PI3K$ signaling pathway in APDS. The table below

summarizes its core molecular actions and distinctive selectivity profile.

Aspect Detailed Description

Primary Molecular Catalytic p110d& subunit of PI3Kd. [1] [2] [3]
Target

Key Molecular Competitively inhibits ATP binding in the active site of p1109. [4]
Action

Downstream Effect Reduces PIP3 production, dampens AKT/mTOR hyperactivation, and inhibits
aberrant B- and T-cell proliferation and survival. [5] [2] [4]

Selectivity Profile Highly selective for PI3Kd over other PI3K isoforms. [1] [2] [4]

The following diagram illustrates the PI3K6 signaling pathway in APDS and the specific point of inhibition
by leniolisib.

FIGURE 1: Leniolisib inhibits the overactive PI3K¢$ signaling pathway in APDS. APDS mutations cause

constitutive PI3Ké activation, leading to uncontrolled downstream signaling. Leniolisib binds the p1106
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subunit to block pathway hyperactivation and its cellular consequences. [5] [2] [4]

Quantitative Biochemical and Cellular Profiling

The high selectivity and potency of leniolisib are demonstrated by the following quantitative data.

TABLE 1: Leniolisib Selectivity and Potency Profile [1] [3]

Parameter PI3Kd PI3Ka PIBKPB PI3Ky
ICs0 (NM) 0.01-11 0.24 - 244 0.42 - 424 2.23 - 2,230
Selectivity Fold vs. PI3Kd (Baseline) 28-fold 43-fold 257-fold

Key Cellular and Pharmacodynamic Assays:

¢ pAKT Reduction Assay: In cell-based assays, leniolisib dose-dependently reduced
phosphorylation of AKT, a key downstream node. Ex vivo analysis of B-cells from APDS patients
showed that a 70 mg twice-daily regimen achieved ~80% time-averaged reduction of pAKT-positive B
cells at steady state. [2]

¢ Lymphocyte Proliferation Assay: The drug inhibited the proliferation and activation of B- and T-cell

subsets, directly countering the lymphoproliferation seen in APDS patients. [2] [4]

Key Clinical Trial Evidence and Protocols

The efficacy of leniolisib was established in a pivotal Phase 2/3 clinical trial (NCT02435173).

TABLE 2: Efficacy Outcomes from Phase 2/3 Trial (NCT02435173) [6] [7]

Efficacy Endpoint Leniolisib Group Results Placebo Group Results
Lymphadenopathy Significant reduction from No significant reduction / worsening
(Reduction) baseline
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Efficacy Endpoint Leniolisib Group Results Placebo Group Results

Naive B-cell Percentage Significant increase from No significant increase / decrease

(Increase) baseline

Splenomegaly Improvement  92% showed complete or 20% showed complete response,
partial response 80% worsened

Trial Design Summary:

e Design: A 12-week, randomized, triple-blind, placebo-controlled study. [7]

e Population: 31 participants aged =12 years with genetically confirmed APDS. [7]

¢ Intervention: Leniolisib 70 mg or matching placebo, administered orally twice daily. [7]

e Primary Endpoints: Co-primary endpoints were 1) change from baseline in the log10-transformed
sum of product diameters of index lymph nodes, and 2) the percentage of naive B cells within the
total B-cell population, both assessed at Day 85. [6] [7]

Distinctive Profile Among PI3Ko Inhibitors

Leniolisib's favorable safety and tolerability profile distinguishes it from earlier PI3K$ inhibitors developed

for oncology, as summarized below.

TABLE 3: Leniolisib Compared with Other Approved PI3K Inhibitors [1] [4]

Drug (Primar Key Isoform
_g ( ) y y o Serious Adverse Events (Grade =23)

Indication) Selectivity

Leniolisib (APDS) PI3Kd No Grade 3 adverse events reported

Idelalisib (CLL) PI3Kd Pneumonia, sepsis, diarrhea/colitis, hepatotoxicity,
cutaneous reactions

Duvelisib (CLL/SLL) PI3Kdly Pneumonia, diarrhea/colitis, hepatotoxicity,
neutropenia

Copanlisib (FL) PI13Ka/d Hyperglycemia, hypertension, diarrhea/colitis,

leukopenia
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Drug (Primar Key Isoform
-g ( . y y o Serious Adverse Events (Grade 23)
Indication) Selectivity
Alpelisib (Breast PI3Ka Hyperglycemia, cutaneous reactions, diarrhea/colitis
Cancer)

This superior tolerability is attributed to leniolisib's high selectivity for the PI3KS$ isoform without over-
inhibition, and its precise match to the disease mechanism of APDS, which requires normalization rather

than maximal suppression of pathway activity. [5] [4]

Conclusion

Leniolisib represents a paradigm of precision medicine for rare genetic disorders. Its well-defined
mechanism as a highly selective PI3K$ inhibitor, proven efficacy in normalizing immune dysfunction in
APDS, and favorable safety profile established in a rigorous clinical trial make it a model for targeted

therapeutic development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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